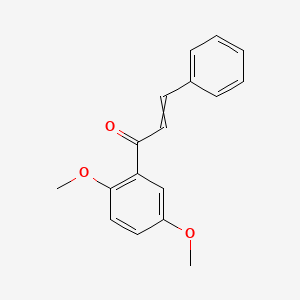

2',5'-Dimethoxy chalcone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-14-9-11-17(20-2)15(12-14)16(18)10-8-13-6-4-3-5-7-13/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARUAFIUCIRDKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 2 ,5 Dimethoxy Chalcone

Established Synthetic Pathways for Chalcone (B49325) Frameworks in Dimethoxy Variations

The Claisen-Schmidt condensation remains the most fundamental and widely employed method for constructing the chalcone scaffold. saudijournals.comunair.ac.id This reaction involves the base- or acid-catalyzed condensation of an appropriate substituted acetophenone (B1666503) with a substituted benzaldehyde. mdpi.com

Conventional Claisen-Schmidt Condensation Approaches

The conventional synthesis of 2',5'-Dimethoxy chalcone involves the aldol (B89426) condensation of 2',5'-dimethoxyacetophenone (B1329382) with a suitable benzaldehyde. This reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a polar protic solvent like ethanol (B145695). saudijournals.compropulsiontechjournal.com The base deprotonates the α-carbon of the acetophenone, generating a reactive enolate which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the chalcone.

While effective, this classical method can suffer from drawbacks such as long reaction times, sometimes extending up to 24-48 hours, and the formation of by-products, which necessitates extensive purification. unair.ac.idmdpi.comrasayanjournal.co.in For instance, a study on the synthesis of various 2'-hydroxychalcone (B22705) derivatives using 40% NaOH highlighted that while the method is robust, it can be difficult to control, leading to by-products and requiring further separation steps. unair.ac.idrasayanjournal.co.in The choice of base is critical; while alkali metal hydroxides are common, other bases like barium hydroxide have also been used. saudijournals.com

A study synthesizing 2',5'-dimethoxy-2´-hydroxychalcone was successfully conducted using a classical Claisen-Schmidt condensation by reacting 2-hydroxyacetophenone (B1195853) with 2,5-dimethoxybenzaldehyde (B135726) in the presence of 40% NaOH. unair.ac.idrasayanjournal.co.in

Table 1: Conventional Claisen-Schmidt Synthesis of Chalcone Derivatives

| Aryl Ketone | Aryl Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-hydroxyacetophenone | 2,5-dimethoxybenzaldehyde | NaOH (40%) | Ethanol | - | - | rasayanjournal.co.in |

| Acetophenone | Benzaldehyde | KOH | Ethanol | - | Low to Moderate | nih.gov |

| Aromatic Methylketones | Terephthalaldehyde | NaOH (40%) | Ethanol | 48 h | 79-88 | mdpi.com |

Modified Condensation Reactions for Enhanced Yields and Selectivity

To overcome the limitations of the conventional Claisen-Schmidt reaction, numerous modifications have been developed. These aim to improve reaction rates, increase yields, and enhance selectivity, often by employing alternative catalysts or reaction conditions. nih.gov The use of different catalysts, such as solid-supported bases, phase transfer catalysts (PTC), or Lewis acids, can lead to significant improvements. saudijournals.comgoogle.com For example, solid catalysts like protonated aluminate mesoporous silica (B1680970) nanoparticles (HAlMSN) have been shown to produce excellent yields and selectivity under solvent-free conditions. rsc.org

Modifications also include exploring different solvent systems or employing techniques that facilitate product isolation. One improved protocol compared the classical KOH/EtOH aldol condensation with a Wittig reaction, finding the latter to be a more general and high-yielding method for a variety of chalcones, independent of substituent effects. nih.govnih.gov Another approach involves using borontrifluoride-etherate (BF3.OEt2) as a catalyst for regioselective Claisen-Schmidt condensation, which has proven effective for synthesizing 3′-acetyl-4′-hydroxychalcones in good to excellent yields. researchgate.net These modified methods often result in cleaner reactions and simpler work-up procedures, making them attractive alternatives to the classical pathway.

Advanced Synthetic Techniques and Green Chemistry Applications

In line with the principles of green chemistry, recent research has focused on developing sustainable methods for chalcone synthesis. nih.govrjpn.org These advanced techniques aim to minimize waste, reduce energy consumption, and avoid the use of hazardous solvents and reagents. propulsiontechjournal.com

Mechanochemical Synthesis Utilizing Grinding Techniques

Mechanochemistry, which involves inducing reactions by grinding solid reactants together, has emerged as a powerful solvent-free method for organic synthesis. frontiersin.org This technique has been successfully applied to the Claisen-Schmidt condensation to produce chalcones. gkyj-aes-20963246.comgkyj-aes-20963246.com Typically, the substituted acetophenone, benzaldehyde, and a solid base catalyst (e.g., NaOH or Ba(OH)2) are ground together in a mortar and pestle or a ball mill. tandfonline.comresearchgate.net

The advantages of this method are numerous: it often requires significantly shorter reaction times (minutes instead of hours), proceeds at room temperature, and eliminates the need for bulk solvents, which simplifies product isolation and reduces chemical waste. gkyj-aes-20963246.comtandfonline.com For example, the synthesis of various chalcones was achieved in 2-5 minutes with high yields by grinding the reactants with anhydrous barium hydroxide. tandfonline.com Similarly, using solid NaOH as a catalyst in a mortar for 15 minutes produced 2',6'-dihydroxy-3,4-dimethoxy chalcone with a 70% yield, which was higher than the conventional method. researchgate.net A study on indolyl chalcones found that a mechanochemical approach using a high-energy ball mill with a small amount of ethanol as a liquid-assisted grinding agent significantly reduced reaction times compared to conventional methods. tandfonline.com

Table 2: Mechanochemical Synthesis of Chalcone Derivatives

| Aryl Ketone | Aryl Aldehyde | Catalyst | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,6-dihydroxyacetophenone | 3,4-dimethoxybenzaldehyde | NaOH | Mortar & Pestle | 15 min | 70 | researchgate.net |

| Acetophenone | Aryl Aldehyde | Ba(OH)2 | Mortar & Pestle | 2-5 min | High | tandfonline.com |

| 5'-fluoro-2'-hydroxyacetophenone | 3,4-dimethoxybenzaldehyde | KOH | Ball Mill | 60 min | 96 | nih.gov |

| Various Acetophenones | 1-methylindole-3-carboxaldehyde | KOH | Ball Mill (Liquid-Assisted) | 15-60 min | Good-Excellent | tandfonline.com |

Ultrasound-Assisted Synthesis for Reaction Optimization

Ultrasound irradiation (sonochemistry) is another green technique that has been effectively used to accelerate chalcone synthesis. researchgate.netconicet.gov.ar The application of ultrasonic waves to the reaction mixture creates acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized high temperatures and pressures, enhancing mass transfer and dramatically increasing reaction rates. propulsiontechjournal.comresearchgate.net

Ultrasound-assisted Claisen-Schmidt condensations often lead to higher yields in significantly shorter reaction times compared to conventional heating methods. conicet.gov.arekb.eg For example, syntheses that might take several hours under conventional conditions can often be completed in minutes with sonication. mdpi.comresearchgate.net Studies have shown that ultrasound not only enhances reaction speed but can also lead to cleaner products with excellent selectivity, avoiding the formation of common by-products like Michael addition products. mdpi.com This method has been successfully used to synthesize a wide range of chalcone derivatives, demonstrating its versatility and efficiency. nih.govresearchgate.net

Solvent-Free or Environmentally Benign Solvent Systems in Chalcone Synthesis

A primary goal of green chemistry is to reduce or eliminate the use of volatile and hazardous organic solvents. nih.gov In chalcone synthesis, this has been achieved through several strategies. As discussed, mechanochemical methods represent a truly solvent-free approach. researchgate.net

Another strategy is the use of environmentally benign solvents. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. While organic reactants often have low solubility in water, the use of surfactants or phase-transfer catalysts can overcome this limitation. Other green solvent alternatives include polyethylene (B3416737) glycol (PEG) and ionic liquids (ILs). nih.gov Ionic liquids, in particular, have been explored as both reaction media and catalysts for chalcone synthesis due to their negligible vapor pressure, thermal stability, and potential for recyclability. nih.gov

Furthermore, catalyst systems have been developed to work efficiently under solvent-free conditions. For instance, magnesium hydrogen sulfate (B86663) (Mg(HSO4)2) has been reported as an eco-friendly catalyst for the solvent-free synthesis of various chalcones, including the drug metochalcone. rsc.org Similarly, p-toluenesulfonic acid (p-TSA) has been used as a solid-phase organocatalyst for solvent-free Claisen-Schmidt condensation at mild temperatures, yielding desired products rapidly and in high yields. researchgate.net These approaches represent significant progress toward making chalcone synthesis a more sustainable chemical process. benthamdirect.com

Strategies for Structural Derivatization of this compound Core

Chemical Modification of Aromatic Rings (A and B rings)

The aromatic A and B rings of the this compound core are primary sites for structural modification. The introduction of various substituents onto these rings can significantly influence the molecule's electronic properties and spatial arrangement.

A common strategy involves the Claisen-Schmidt condensation of 2,5-dimethoxyacetophenone with a variety of substituted benzaldehydes, which directly leads to derivatives with a modified B-ring. For instance, the use of 2,4-dichlorobenzaldehyde (B42875) results in the formation of 2',5'-Dimethoxy-2,4-dichlorochalcone. ontosight.ai Similarly, other substituted benzaldehydes can be used to introduce a range of functionalities to the B-ring. researchgate.net

Modifications to the A-ring are also explored, although they may require the synthesis of a substituted 2,5-dimethoxyacetophenone precursor. Studies on related chalcones have shown that introducing electron-withdrawing groups onto the A-ring can be a key strategy. nih.gov Furthermore, the introduction of sulfonamide groups on the A-ring has been investigated as a method for structural diversification. nih.gov The presence of halogen atoms on either ring can also serve as a handle for further transition metal-mediated cross-coupling reactions, enabling the creation of poly-substituted chalcones. nih.gov

Table 1: Examples of A- and B-Ring Modified this compound Derivatives

| Compound Name | Modification Site | Introduced Substituent(s) |

| 2',5'-Dimethoxy-2,4-dichlorochalcone ontosight.ai | B-ring | 2,4-dichloro |

| 2',5'-Dimethoxy-3,4-dihydroxychalcone ontosight.ai | B-ring | 3,4-dihydroxy |

| Ring-A Sulfonamido Chalcones nih.gov | A-ring | Sulfonamide |

Introduction of Diverse Functional Groups

Beyond simple alkyl or halogen substitutions, a wide array of functional groups can be introduced to the this compound framework to impart specific properties. These groups can alter the molecule's polarity, reactivity, and potential for intermolecular interactions.

Research has demonstrated the successful incorporation of various functional groups, leading to novel derivatives. nih.gov For example, the synthesis of derivatives bearing a 4-carbamoyl moiety on the B-ring has been reported. nih.gov The nitrile group is another functional group that has been incorporated into chalcone structures, providing a reactive handle for further synthetic transformations. eurjchem.com

For applications in fluorescence imaging, electron-donating groups like the dimethylamino group have been introduced into the chalcone scaffold. nih.gov The introduction of nitro groups has also been explored in the synthesis of new chalcone derivatives. ontosight.ai These examples highlight the modularity of chalcone synthesis, which allows for the rational design of derivatives with desired functionalities.

Table 2: Functional Groups Introduced to the Chalcone Scaffold

| Functional Group | Purpose/Example Application | Reference |

| Carbamoyl | Bioactivity modification | nih.gov |

| Nitrile | Reactive intermediate for further synthesis | eurjchem.com |

| Dimethylamino | Fluorescent probe development | nih.gov |

| Nitro | Synthesis of novel derivatives | ontosight.ai |

| Sulfonamide | Bioactivity modification | nih.gov |

Formation of Heterocyclic Derivatives from Chalcone Precursors

The α,β-unsaturated ketone system inherent to the chalcone structure is a key reactive intermediate for the synthesis of various heterocyclic compounds. researchgate.net This transformation is a powerful strategy for creating more complex and rigid molecular architectures.

The reaction of chalcones with different reagents can lead to a variety of five- and six-membered heterocyclic rings. A prominent example is the reaction of a chalcone with hydrazine (B178648) or its derivatives to yield pyrazolines. researchgate.netorientjchem.org These pyrazolines can be further oxidized to pyrazoles. researchgate.net

Similarly, reacting chalcones with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazole (B147169) derivatives. orientjchem.org The condensation of chalcones with urea (B33335) or thiourea (B124793) can be used to construct six-membered rings, such as oxazines or thiazines. researchgate.netorientjchem.org This versatility makes chalcones valuable building blocks in the synthesis of a diverse library of heterocyclic compounds. researchgate.net

Table 3: Heterocyclic Systems Derived from Chalcone Precursors

| Reagent | Resulting Heterocycle | Reference |

| Hydrazine Hydrate | Pyrazole/Pyrazoline | researchgate.netresearchgate.netorientjchem.org |

| Hydroxylamine Hydrochloride | Isoxazole | orientjchem.org |

| Urea | Oxazine | orientjchem.org |

| Phenylhydrazine | Pyrazoline | aip.org |

| Thiourea | Thiazine | researchgate.net |

Development of Dimeric Chalcone Constructs

Another derivatization strategy involves the creation of "bichalcones," which are molecules containing two chalcone moieties within a single structure. nih.gov This approach allows for the development of larger molecules with potentially multivalent binding capabilities.

The synthesis of such dimeric structures can be achieved by using a dialdehyde, such as terephthalaldehyde, in a Claisen-Schmidt condensation with two equivalents of an appropriate acetophenone. researchgate.net This results in a symmetrical molecule where the two chalcone units are linked by a central aromatic ring. These constructs significantly expand the structural diversity achievable from simple chalcone precursors, leading to molecules with unique three-dimensional shapes and properties.

Spectroscopic and Structural Elucidation Research Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For chalcones, NMR provides specific details about the protons and carbons in the two aromatic rings and the α,β-unsaturated system.

The ¹H NMR spectrum of a chalcone (B49325) derivative provides characteristic signals for the vinylic protons (H-α and H-β) of the enone system, which typically appear as doublets. The coupling constant (J value) between these protons is indicative of the trans or cis configuration of the double bond, with a larger coupling constant (around 15-16 Hz) confirming a trans geometry. fabad.org.tr The protons of the two aromatic rings and the methoxy (B1213986) groups resonate at specific chemical shifts, which are influenced by their electronic environment.

No specific ¹H NMR data for 2',5'-Dimethoxy chalcone was found in the search results. However, general characteristics of chalcone spectra can be described.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α | 7.15–8.23 | d | ~15-16 |

| H-β | 7.45–8.07 | d | ~15-16 |

| Aromatic-H | 6.5 - 8.0 | m | - |

| Methoxy-H | 3.8 - 4.1 | s | - |

| This table represents typical ¹H NMR data for chalcones and is not specific to this compound. |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the chalcone is typically observed at a downfield chemical shift, often in the range of 170-195 ppm. researchgate.net The carbons of the α,β-unsaturated system and the aromatic rings also have characteristic chemical shifts. The signals for the methoxy carbons are typically found in the upfield region of the spectrum. Comprehensive ¹³C NMR data is crucial for confirming the substitution pattern of the aromatic rings. nih.govnih.gov

No specific ¹³C NMR data for this compound was found in the search results. The following table shows typical values for chalcone derivatives.

| Carbon | Typical Chemical Shift (δ, ppm) |

| C=O | 170-195 |

| C-α | 120-130 |

| C-β | 140-150 |

| Aromatic-C | 110-160 |

| Methoxy-C | 55-60 |

| This table represents typical ¹³C NMR data for chalcones and is not specific to this compound. |

Mass Spectrometry for Molecular Mass and Fragment Characterization

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. It also provides valuable information about the structure through analysis of fragmentation patterns.

ESI-MS is a soft ionization technique that is well-suited for analyzing chalcones. In positive ion mode, chalcones typically form protonated molecules [M+H]⁺ and may also form adducts with sodium [M+Na]⁺. nih.gov In negative ion mode, deprotonated molecules [M-H]⁻ are observed. mdpi.com The fragmentation of chalcones in the mass spectrometer often involves the loss of small groups like methyl (CH₃) from the methoxy substituents or the cleavage of the bond between the carbonyl group and the alpha carbon. nih.govmdpi.com

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For instance, the exact mass of a related chalcone, 2′,4-dihydroxy-4′,6′-dimethoxychalcone, was determined to be 300.09588 u, which corresponds to the molecular formula C₁₇H₁₆O₅. mdpi.com This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Fourier-transform infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. iaea.org In chalcones, the most prominent absorption band is that of the carbonyl (C=O) group of the α,β-unsaturated ketone, which typically appears in the region of 1630-1660 cm⁻¹. wisdomlib.org Other characteristic absorptions include those for the aromatic C=C stretching vibrations, C-H stretching of the aromatic and vinylic protons, and the C-O stretching of the ether linkages of the methoxy groups. fabad.org.trwisdomlib.org

No specific vibrational spectroscopy data for this compound was found in the search results. The following table shows typical IR absorption frequencies for chalcones.

| Functional Group | Typical Absorption Frequency (cm⁻¹) |

| C=O (α,β-unsaturated ketone) | 1630-1660 |

| C=C (aromatic) | 1450-1600 |

| C-H (aromatic and vinylic) | 3000-3100 |

| C-O (ether) | 1000-1300 |

| This table represents typical IR data for chalcones and is not specific to this compound. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For chalcones, the IR spectrum is characterized by several key absorption bands. The α,β-unsaturated carbonyl system is a defining feature, giving rise to distinct vibrational modes.

General IR absorption data for chalcones indicate that the asymmetric and symmetric stretching vibrations of the aromatic C-H bonds are typically observed in the ranges of 3120-3080 cm⁻¹ and 3060-3040 cm⁻¹, respectively. fabad.org.tr The C-H stretching band corresponding to the alkene (=C-H) group is found between 3030-3010 cm⁻¹. fabad.org.tr

The most prominent band in the IR spectrum of a chalcone is the carbonyl (C=O) stretching vibration. Its position can vary depending on the molecular conformation. The s-trans conformer typically shows a C=O stretching mode at a lower frequency compared to the s-cis conformer, which appears at a higher frequency. fabad.org.tr For related chalcone structures, this carbonyl peak has been noted around 1674 cm⁻¹. researchgate.net Additionally, the stretching vibrations for the aromatic carbon-carbon double bonds (C=C) are expected around 1589 and 1465 cm⁻¹. researchgate.net The presence of the dimethoxy groups would be confirmed by C-O ether linkage stretching bands, which are typically found near 1273 cm⁻¹. researchgate.net

X-ray Crystallography for Three-Dimensional Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is stabilized by various intermolecular forces. While specific crystallographic data for this compound is not detailed in the provided results, the analysis of closely related dimethoxy chalcone derivatives offers significant insights into its expected structural characteristics.

The analysis of a novel chalcone derivative, (2E)-3-(2,3-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, provides a representative example of the crystallographic data obtained for such compounds. manipal.edu The crystals were found to belong to the monoclinic system with a centrosymmetric space group P2₁/n. manipal.edu The unit cell parameters, which define the size and shape of the repeating unit in the crystal, were determined with high precision. manipal.edu

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.6125(3) |

| b (Å) | 12.3005(4) |

| c (Å) | 14.8416(5) |

| α (°) | 90.00 |

| β (°) | 103.97(2) |

| γ (°) | 90.00 |

| Volume (ų) | 1525.79(9) |

| Z | 4 |

This data pertains to (2E)-3-(2,3-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one as a representative example.

The crystal structure of chalcones is stabilized by a network of non-covalent interactions. The molecule itself is generally a planar structure, a feature confirmed in numerous chalcone derivatives. mdpi.com The planarity is influenced by the substituents on the aromatic rings. mdpi.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is mapped with properties like the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.govnih.gov

For a molecule containing the 2,5-dimethoxyphenyl group, Hirshfeld analysis revealed that the intermolecular contacts are predominantly dispersion forces. nih.gov The analysis provides a quantitative breakdown of the various contacts contributing to the crystal packing.

| Intermolecular Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 84.1 |

| O···H/H···O | 8.3 |

| C···H/H···C | 7.6 |

This data is from a study on 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine, which contains the key structural moiety of interest.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed summary of each contact type. The overwhelming contribution from H···H contacts (84.1%) is typical for organic molecules and signifies the importance of van der Waals forces in the crystal packing. nih.gov The O···H/H···O (8.3%) and C···H/H···C (7.6%) contacts, while less frequent, are crucial for defining the specific orientation of the molecules and correspond to the key C-H···O hydrogen bonds and other weak interactions that guide the crystal's architecture. nih.gov

Computational and Theoretical Investigations of 2 ,5 Dimethoxy Chalcone Analogues

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed understanding of the intrinsic properties of molecules. For 2',5'-dimethoxy chalcone (B49325) analogues, these methods have been instrumental in characterizing their electronic structure, reactivity, and intramolecular interactions.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study chalcone derivatives. nih.govmanipal.edu DFT calculations, often using functionals like M06-2X with a 6-311+G(d,p) basis set, have been employed to optimize the molecular geometry of dimethoxy-chalcone compounds. nih.gov These theoretical calculations of bond distances and angles have shown a strong correlation with experimental data obtained from X-ray diffraction. nih.gov

Frontier Molecular Orbital (FMO) analysis, a component of DFT studies, is crucial for understanding the chemical reactivity and kinetic stability of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters in this analysis. For instance, a study on a 1H-pyrazol derivative of a chalcone revealed a HOMO-LUMO energy gap (ΔE) of 4.054 eV, indicating good stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, which is crucial for understanding intermolecular interactions. researchgate.net The MEP map provides a visual representation of the charge distribution, where different colors denote areas of varying electrostatic potential. These maps help in predicting how a molecule will interact with other molecules, such as biological targets. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. irjmets.com It is extensively used in drug design to understand how a ligand, such as a chalcone derivative, might interact with a biological target, typically a protein.

Prediction of Binding Affinities and Orientations with Biomolecular Targets

Molecular docking simulations can predict the binding affinity, often expressed as a binding energy value, and the specific orientation of a ligand within the active site of a target protein. researchgate.netunsoed.ac.id For instance, docking studies on 2',5'-dihydroxy-3,4-dimethoxychalcone with the epidermal growth factor receptor (EGFR) showed a promising binding energy of -7.67 kcal/mol. unsoed.ac.id These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's binding pocket. researchgate.netunsoed.ac.id Such information is vital for understanding the structure-activity relationship (SAR) and for the rational design of more potent inhibitors. researchgate.net

Docking Studies with Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 2',5'-dimethoxy chalcone analogues, docking studies have been instrumental in understanding their inhibitory potential against various enzymes implicated in disease.

While specific docking data for this compound with falcipain-2, acetylcholinesterase, and penicillin-binding protein is not extensively detailed in publicly available literature, studies on structurally similar chalcone derivatives provide a strong basis for understanding these potential interactions. For instance, docking studies of various chalcone derivatives with key antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase have been conducted to evaluate their therapeutic potential. irjmets.com These studies help in predicting the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the inhibitory activity.

Research on other chalcone derivatives has revealed key binding modes within the active sites of enzymes like cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. nih.gov These studies show that chalcones can fit into the ATP binding pocket, forming hydrogen bonds with essential amino acid residues. nih.gov It is plausible that this compound would exhibit similar binding patterns, with the methoxy (B1213986) groups potentially forming additional hydrogen bonds or hydrophobic interactions, thereby influencing its binding affinity.

Interactive Table: Representative Docking Scores of Chalcone Derivatives with Various Enzymes.

| Chalcone Derivative | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

| 4'-O-methylated-DMC | CDK2 | -9.6 | Lys33, Leu83, Asp86 |

| 4'-O-benzylated-DMC | CDK2 | -9.1 | Lys33, Leu83, Asp86 |

| 4'-O-caproylated-DMC | CDK2 | -8.5 | Lys33, Leu83, Asp86 |

| Generic Chalcone | Superoxide Dismutase | -7.5 | His46, His48, His120 |

| Generic Chalcone | Catalase | -8.2 | His74, Asn147 |

Analysis of Interactions with Cellular Regulatory Proteins

The interaction between the tumor suppressor protein p53 and its negative regulator, the human oncoprotein MDM2, is a critical target in cancer therapy. nih.govnih.gov Disrupting this interaction can lead to the reactivation of p53's tumor-suppressing functions. nih.govnih.gov

Chalcones have been identified as inhibitors of the p53-MDM2 interaction. nih.govdundee.ac.uk They are thought to bind to a subsite within the p53 binding cleft on MDM2, thereby preventing p53 from binding and being targeted for degradation. nih.govnih.gov Multidimensional NMR spectroscopy and biochemical assays have confirmed that chalcones can disrupt the MDM2/p53 complex. nih.gov While specific studies on this compound are limited, the general chalcone scaffold has been established as a promising starting point for the design of new p53-MDM2 interaction inhibitors. dundee.ac.uk The methoxy substitutions on the this compound molecule could potentially enhance its binding affinity to MDM2 through specific interactions within the binding pocket.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the conformational changes and stability of molecules in a biological environment over time.

Conformational Analysis and Stability in Biological Environments

MD simulations of chalcone derivatives have been used to assess their conformational stability when complexed with protein targets. nih.govresearchgate.net These simulations can reveal how the molecule adapts its shape to fit within a binding site and how stable this bound conformation is in a dynamic, solvated environment. For instance, a 30ns MD simulation of a dimethoxychalcone derivative complexed with the main protease of SARS-CoV-2 predicted strong binding affinity and stable hydrogen-bonding interactions throughout the simulation. researchgate.net Such studies are crucial for validating the results of docking studies and for understanding the long-term stability of the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are computational models that relate the chemical structure of a series of compounds to their biological activity.

Predictive Modeling for Biological Activity Based on Molecular Descriptors

QSAR models are developed using a set of known active and inactive compounds and their calculated molecular descriptors. nih.govnih.gov These descriptors can be topological, electronic, or steric in nature. For chalcones, QSAR models have been successfully used to predict their antimitotic and antiproliferative activities. nih.gov These models have highlighted the importance of specific descriptors, such as certain charge-related (BCUT) and autocorrelation descriptors, for the biological activity of chalcones. nih.gov

A well-validated QSAR model can then be used to predict the activity of new, untested chalcone derivatives, including various analogues of this compound. nih.gov This allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process. nih.govresearchgate.net

Interactive Table: Key Molecular Descriptors in Chalcone QSAR Models.

| Descriptor Type | Descriptor Name | Importance in Model |

| Topological | Autocorrelation descriptors | High |

| Electrostatic | BCUT (Charge) descriptors | High |

| Quantum Chemical | HOMO (Highest Occupied Molecular Orbital) energy | Medium |

| Constitutional | Molecular Weight | Low |

Investigation of Biological Activities and Underlying Molecular Mechanisms

Research into Anticancer Activity and Cell Death Mechanisms

Studies have centered on elucidating how 2',5'-Dimethoxy chalcone (B49325) derivatives interfere with the fundamental processes of cancer cell survival and division. The primary mechanisms identified involve the modulation of the cell cycle to halt proliferation and the activation of apoptotic pathways to eliminate malignant cells.

A key strategy in cancer therapy is to target the cell cycle, the series of events that lead to a cell's division and replication. Derivatives of 2',5'-Dimethoxy chalcone have demonstrated the ability to interfere with this process at various checkpoints, leading to an arrest of cell proliferation. The effect of these compounds can be cell-line specific and dependent on the concentration used. nih.gov A study involving novel 2',5'-dimethoxychalcone derivatives, specifically compounds labeled 13 and 17 which feature a 4-carbamoyl moiety, revealed significant cytotoxic effects against human bladder (NTUB1) and prostate (PC3) cancer cell lines. nih.gov

The G0/G1 phase is the initial growth phase of the cell cycle. Arresting cells at this checkpoint prevents them from entering the DNA synthesis (S) phase, thereby halting proliferation. Research has shown that certain this compound derivatives are effective inducers of G0/G1 arrest.

In NTUB1 Human Bladder Cancer Cells: Treatment with 1 µM of derivatives 13 and 17 for 24 hours resulted in a notable arrest of cells in the G1 phase. nih.gov

In PC3 Human Prostate Cancer Cells: The response was dose-dependent. Derivative 17 at a concentration of 1 µM and derivative 13 at a higher concentration of 3 µM both induced a G1 phase arrest. nih.gov

These findings indicate a targeted disruption of the cell cycle at the G1 checkpoint, which is a critical control point for cell division. nih.gov

| Cell Line | Derivative | Concentration | Effect | Source |

|---|---|---|---|---|

| NTUB1 (Bladder Cancer) | 13 | 1 µM | G1 Phase Arrest | nih.gov |

| NTUB1 (Bladder Cancer) | 17 | 1 µM | G1 Phase Arrest | nih.gov |

| PC3 (Prostate Cancer) | 13 | 3 µM | G1 Phase Arrest | nih.gov |

| PC3 (Prostate Cancer) | 17 | 1 µM | G1 Phase Arrest | nih.gov |

The G2/M checkpoint is the final control point before cells enter mitosis (M phase). Arrest at this stage prevents damaged cells from dividing. In addition to G1 arrest, this compound derivatives have also been found to halt cell progression at the G2/M phase. Specifically, treatment of PC3 prostate cancer cells with derivative 17 at a concentration of 3 µM led to a significant G2/M phase arrest. nih.gov This dual ability to induce arrest at different phases of the cell cycle highlights the complex and dose-dependent nature of the compound's interaction with cellular machinery. nih.gov

The S phase is when the cell synthesizes new DNA. By arresting cells in the G0/G1 or G2/M phases, this compound derivatives effectively reduce the population of cells that can enter and progress through the S phase. However, the mechanism can be more direct. In one instance, treatment of PC3 cells with 1 µM of derivative 13 was found to induce an S phase arrest, indicating a direct inhibition of DNA replication under these specific conditions. nih.gov This suggests that these compounds can interfere with cell proliferation through multiple checkpoints, depending on the specific derivative, its concentration, and the cancer cell type. nih.gov

| Derivative | Concentration | Primary Phase of Arrest | Source |

|---|---|---|---|

| 13 | 1 µM | S Phase | nih.gov |

| 13 | 3 µM | G1 Phase | nih.gov |

| 17 | 1 µM | G1 Phase | nih.gov |

| 17 | 3 µM | G2/M Phase | nih.gov |

Apoptosis is a form of programmed cell death that is essential for eliminating damaged or cancerous cells. A hallmark of effective anticancer agents is their ability to trigger this process. Studies have confirmed that the cytotoxic effects and cell cycle arrest induced by this compound derivatives are accompanied by an increase in apoptotic cell death in both NTUB1 and PC3 cancer cell lines. nih.gov

The process of apoptosis is executed by a family of enzymes known as caspases. The activation of an initiator caspase, such as caspase-9, typically triggers a cascade that leads to the activation of executioner caspases, like caspase-3, which then dismantle the cell. While research on 2',5'-dimethoxychalcone derivatives confirms the induction of apoptosis, the specific caspases involved in this process have not been fully elucidated in these studies. nih.gov However, research on other chalcone derivatives provides insight into the likely mechanism. For instance, some chalcone compounds have been shown to induce apoptosis through the increased expression and activation of both caspase-9 and caspase-3. nih.gov This suggests that a common pathway for chalcone-induced apoptosis involves the mitochondrial pathway (activating caspase-9) leading to the activation of executioner caspases (caspase-3). nih.govnih.gov

Apoptosis Induction Pathways

Modulation of Pro-Apoptotic (e.g., Bax) and Anti-Apoptotic (e.g., Bcl-2, Bcl-XL) Proteins

Studies on chalcone derivatives have revealed their capacity to modulate the expression of key proteins involved in the apoptotic process. For instance, a related chalcone, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone, has been shown to influence the balance between pro-apoptotic and anti-apoptotic proteins in breast cancer cells. This compound was found to increase the levels of the pro-apoptotic proteins Bax and Bim, while concurrently decreasing the levels of the anti-apoptotic proteins Mcl-1, Bcl-2, and Bcl-XL nih.govnih.gov. This shift in the ratio of pro- to anti-apoptotic proteins is a critical step in inducing programmed cell death in cancerous cells. The Bcl-2 family of proteins, which includes both promoters (e.g., Bax) and inhibitors (e.g., Bcl-2, Bcl-XL) of apoptosis, plays a crucial role in the regulation of the intrinsic mitochondrial-mediated apoptotic pathway researchgate.net. The fate of a cell, whether it undergoes apoptosis or survives, is largely determined by the balance between these pro- and anti-apoptotic members researchgate.net.

In human leukemia cells, synthetic 2′,4′,5′-trimethoxychalcones, which are structurally similar to this compound, have been observed to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax nih.gov. This alteration in protein expression suggests that these compounds trigger the intrinsic pathway of apoptosis nih.gov. Similarly, another synthetic chalcone derivative demonstrated the ability to decrease the expression of Bcl-2 while increasing the expression of active Bax and caspase-3 in cervical and colorectal carcinoma cells researchgate.net.

Alteration of Mitochondrial Outer Membrane Potential (∆ψm)

A key event in the initiation of the intrinsic apoptotic pathway is the disruption of the mitochondrial outer membrane potential (∆ψm) mdpi.com. Research has indicated that chalcone derivatives can induce such changes in cancer cells. Treatment of breast cancer cells with 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone resulted in a significant alteration of the ∆ψm, leading to depolarization of the mitochondrial membrane nih.govbohrium.com. This depolarization was observed in both MCF-7 and MDA-MB-231 breast cancer cell lines nih.gov. The loss of mitochondrial membrane potential is a critical step that can lead to the release of apoptotic factors from the mitochondria nih.gov.

Furthermore, studies on other synthetic chalcones have corroborated these findings. For example, a chalcone derivative was found to decrease the mitochondrial membrane potential in cervical (HeLa) and colorectal (HCT-116) cancer cells, which in turn triggered the release of cytochrome c from the mitochondria and initiated the internal apoptotic pathway researchgate.net. Similarly, synthetic 2′,4′,5′-trimethoxychalcones have been shown to reduce the mitochondrial potential in human K562 and Jurkat leukemia cells nih.gov.

Induction of Autophagy (e.g., LC3-II activation)

Autophagy is a cellular process involving the degradation of cellular components, and its induction can be a mechanism of cell death in cancer. Evidence suggests that chalcones can trigger this process. In breast cancer cells, treatment with 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone led to the activation of the autophagic marker LC3-II nih.govbohrium.com. The conversion of LC3-I to LC3-II is a hallmark of autophagy. In MCF-7 cells treated with this chalcone, the levels of autophagy, as measured by the ratio of LC3-II-expressing cells, increased by 7.7-fold, and in MDA-MB-231 cells, it increased by 6.3-fold nih.govbohrium.com.

Another related compound, 3,4-dimethoxychalcone, has also been identified as an inducer of autophagy. This compound was found to stimulate autophagic flux in several human cell lines researchgate.net. The mechanism of action for this particular chalcone involves the activation of transcription factors TFEB and TFE3, which then translocate to the nucleus to promote the expression of genes involved in autophagy researchgate.net.

Inhibition of Cancer Cell Proliferation in in vitro Models

Cytotoxicity against Specific Cancer Cell Lines (e.g., HeLa, MCF-7, MDA-MB-231, Jurkat, U937, K562)

A series of novel 2',5'-dimethoxychalcone derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. In one study, these derivatives were evaluated for their cytotoxicity against the human bladder cancer cell line NTUB1 and the human prostate cancer cell line PC3, with most of the tested compounds showing notable activity bohrium.com.

The table below summarizes the cytotoxic activity of various chalcone derivatives against the specified cancer cell lines, as reported in the literature. It is important to note that these values are for derivatives and not the parent this compound, unless otherwise specified.

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone | MCF-7 | 52.5 µM | mdpi.com |

| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone | MDA-MB-231 | 66.4 µM | mdpi.com |

| α-Methylchalcone derivative (3k) | HeLa | 9.05 ± 0.53 μM | nih.gov |

| 2′,4′,5′-trimethoxychalcone (Compound 13) | K562 | 4.10 - 8.56 μM (at 72h) | nih.gov |

| 2′,4′,5′-trimethoxychalcone (Compound 13) | Jurkat | 4.10 - 8.56 μM (at 72h) | nih.gov |

| 2',5'-Dialkoxychalcones | Various human cancer cell lines | Low micromolar activity | nih.gov |

Antiproliferative Effects on Human Tumor Cell Lines

The antiproliferative activity of chalcones, including those with a 2',5'-dimethoxy substitution pattern, has been documented across a range of human tumor cell lines nih.gov. A study focusing on 2',5'-dimethoxychalcone derivatives reported significant antiproliferative effects against human bladder (NTUB1) and prostate (PC3) cancer cells bohrium.com. This antiproliferative action is often linked to the induction of cell cycle arrest and apoptosis bohrium.com. For example, certain 2',5'-dimethoxychalcone derivatives were found to induce G1 or G2/M phase arrest in the cell cycle of NTUB1 and PC3 cells, leading to apoptotic cell death bohrium.com.

The broader class of chalcones has been shown to inhibit the proliferation of various cancer cell types, including those of the breast, colon, and lung nih.govrsc.org. The mechanism behind these antiproliferative effects can involve interference with multiple cellular pathways that are critical for cancer development and progression nih.gov.

Anti-inflammatory Response Modulation

Chalcones, including derivatives of this compound, have been investigated for their potential to modulate inflammatory responses. A study on 2',5'-dialkoxychalcones demonstrated their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage-like cells nih.gov. NO is a key signaling molecule in inflammation, and its overproduction can contribute to inflammatory diseases.

The anti-inflammatory effects of chalcones are thought to be mediated, at least in part, through the suppression of chemical mediators released from immune cells such as mast cells and neutrophils. For example, 2',5'-dihydroxychalcones have been shown to inhibit the release of β-glucuronidase and lysozyme from neutrophils and to suppress superoxide (B77818) formation. Furthermore, some chalcone analogues have been found to significantly suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory pathway, through the modulation of signaling pathways like NF-κB and JNK.

Inhibition of Nitric Oxide (NO) Production in Macrophages and Microglial Cells

Chalcone derivatives have been identified as inhibitors of nitric oxide (NO) production, a key mediator in inflammatory processes. Research on chalcone analogues indicates that the substitution pattern on the aromatic rings is crucial for this activity. For instance, studies on related compounds such as 2′-hydroxy-2,5′-dimethoxychalcone (2,5′-DMC) have been conducted to evaluate their anti-inflammatory potential. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, 2,5′-DMC demonstrated a notable ability to inhibit NO production nih.gov.

Microglial cells, the resident immune cells of the central nervous system, also produce NO in response to inflammatory stimuli plos.orgmdpi.com. The inhibition of NO release in these cells is a potential strategy for treating neuroinflammation plos.org. Studies on chalcone derivatives have shown they can suppress LPS-induced NO production in microglial cells dovepress.com. For example, 2-hydroxy-3',5,5'-trimethoxychalcone was found to inhibit inflammatory responses in BV2 microglial cells researchgate.net. Specifically, 2′,5′-dimethoxy-4-hydroxychalcone has been reported to inhibit LPS-induced NO production in both macrophages and microglial cells dovepress.com. This suggests that this compound and its closely related analogues are promising candidates for modulating inflammatory responses in both peripheral and central immune cells.

Modulation of Inflammatory Enzyme Activities (e.g., Cyclooxygenase-2 (COX-2) inhibition)

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of prostaglandins during inflammation core.ac.uk. The inhibitory effect of chalcones on COX-2 is a significant area of research. A study investigating various 2'-hydroxy-dimethoxychalcone isomers found that 2′-hydroxy-2,5′-dimethoxychalcone (2,5′-DMC) inhibited the expression of COX-2 in LPS-stimulated RAW 264.7 macrophages nih.gov. Similarly, 2′-hydroxy-3,6′-dimethoxychalcone was also shown to suppress the protein expression of both inducible nitric oxide synthase (iNOS) and COX-2 in the same cell line mdpi.comnih.gov. The ability of these compounds to downregulate COX-2 expression points to their potential to control inflammatory pathways nih.govmdpi.com.

| Compound | Cell Line | Target Enzyme | Effect |

| 2′-hydroxy-2,5′-dimethoxychalcone | RAW 264.7 Macrophages | COX-2 | Inhibition of expression nih.gov |

| 2′-hydroxy-3,6′-dimethoxychalcone | RAW 264.7 Macrophages | COX-2 | Suppression of expression mdpi.comnih.gov |

Inhibition of β-Glucuronidase and Lysozyme Release from Neutrophils

Neutrophils play a critical role in the inflammatory response, partly through the release of enzymes stored in their granules, such as β-glucuronidase and lysozyme. The inhibition of this degranulation process is a target for anti-inflammatory agents. Research on a series of chalcones and related compounds has demonstrated their effects on neutrophil activation. Specifically, 2',5'-dihydroxychalcone, a closely related analogue of the dimethoxy compound, exhibited potent inhibitory effects on the release of both β-glucuronidase and lysozyme from rat neutrophils stimulated with formyl-Met-Leu-Phe (fMLP) nih.gov. This finding suggests that the chalcone scaffold is effective in suppressing the degranulation of neutrophils, a key event in the progression of inflammation nih.gov.

| Compound | Cell Type | Released Enzymes | Effect |

| 2',5'-Dihydroxychalcone | Rat Neutrophils | β-Glucuronidase, Lysozyme | Potent inhibition of release nih.gov |

Antioxidant and Free Radical Scavenging Capabilities

In vitro Free Radical Scavenging Assays (e.g., DPPH, Hydroxyl radical)

The antioxidant potential of chalcones is often evaluated by their ability to scavenge synthetic free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). The structure of the chalcone, particularly the presence and position of hydroxyl and methoxy (B1213986) groups, significantly influences this activity. A study that synthesized and tested four hydroxy dimethoxy chalcone derivatives found that 2',5'-dihydroxy-3,4-dimethoxy chalcone possessed the highest antioxidant activity in the DPPH assay researchgate.net. Conversely, other research has indicated that chalcones with dimethoxy substitutions, in the absence of free hydroxyl groups, are generally inactive as direct DPPH radical scavengers nih.gov. This suggests that the free radical scavenging capability of this compound itself may be limited, and that the presence of hydroxyl groups is critical for this specific antioxidant mechanism nih.govwwjmrd.com.

| Compound | Assay | Result |

| 2',5'-dihydroxy-3,4-dimethoxy chalcone | DPPH radical scavenging | Highest antioxidant activity among tested derivatives researchgate.net |

| (E)-3,4-dimethoxychalcones | DPPH radical scavenging | Inactive nih.gov |

Modulation of Endogenous Antioxidant Enzyme Levels (e.g., Superoxide Dismutase (SOD), Glutathione (B108866) Peroxidase (GSH-PX))

Beyond direct radical scavenging, chalcones can exert antioxidant effects by modulating the body's own defense systems. This includes influencing the levels of endogenous antioxidant enzymes. A key molecule in this system is glutathione (GSH). Studies on 2',5'-dihydroxychalcone (2',5'-DHC) have shown that it can induce a significant increase in intracellular GSH levels nih.govnih.govfigshare.com. This effect is achieved by enhancing the synthesis of GSH nih.gov. Specifically, 2',5'-DHC treatment was found to increase the activity of glutamate cysteine ligase (GCL), which is the rate-limiting enzyme in the production of GSH nih.gov. This mechanism highlights an indirect but potent antioxidant strategy, whereby the chalcone boosts the cell's own capacity to neutralize reactive oxygen species.

Relevance to Oxidative Stress Pathways

The cellular response to oxidative stress is controlled by complex signaling pathways, with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway being a central regulator researchgate.netnih.govuniroma1.it. Activation of Nrf2 leads to the expression of a suite of protective genes that encode antioxidant and detoxification enzymes researchgate.netuniroma1.itnih.gov. Research has demonstrated that chalcones can activate this protective pathway researchgate.netnih.gov.

Specifically, 2',5'-dihydroxychalcone (2',5'-DHC) has been shown to trigger the Nrf2 transcriptional response nih.govnih.gov. Mechanistic studies revealed that this activation is mediated through the JNK and p38MAPK signaling pathways and is independent of reactive oxygen species (ROS) nih.govnih.gov. By activating the Nrf2/Antioxidant Response Element (ARE) pathway, 2',5'-DHC induces the expression of downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1), and increases the synthesis of glutathione nih.govnih.gov. This demonstrates a sophisticated mechanism by which this chalcone structure can fortify cellular defenses against oxidative stress, a key factor in many pathological conditions nih.govuniroma1.itnih.gov.

The unique structural characteristics of this compound have prompted investigations into its potential as a therapeutic agent. Research has particularly focused on its efficacy against various pathogens and its impact on cancer cell proliferation.

Antimicrobial and Antiparasitic Efficacy Studies

While extensive research has been conducted on the broad antimicrobial and antiparasitic properties of the chalcone family, specific data for this compound is limited. However, the activities of structurally related methoxylated chalcones provide valuable insights into its potential efficacy.

A key mechanism for the antimalarial action of chalcones is believed to be the inhibition of parasitic enzymes essential for their survival, such as the cysteine protease falcipain-2 researchgate.net. This enzyme is crucial for the degradation of hemoglobin within the parasite's food vacuole researchgate.net. The proposed mechanism of inhibition involves the α,β-unsaturated ketone moiety of the chalcone structure acting as a Michael acceptor for the thiol group of the active site cysteine residue in falcipain-2 researchgate.net. This covalent interaction inactivates the enzyme, thereby disrupting the parasite's life cycle. While specific inhibitory constants (IC50) for this compound against falcipain-2 have not been reported, the general inhibitory activity of chalcones against this enzyme is well-documented researchgate.netnih.gov.

Antileishmanial Activity against Leishmania Species

The therapeutic potential of chalcones extends to other parasitic diseases, including leishmaniasis. Oxygenated chalcones have been shown to inhibit the in-vitro growth of Leishmania major promastigotes and Leishmania donovani amastigotes oup.com. The mechanism of action is thought to involve the disruption of the parasite's mitochondrial function oup.com. A study on a series of 4,8-dimethoxynaphthalenyl chalcones demonstrated significant antileishmanial activity against Leishmania amazonensis mdpi.comnih.gov. For instance, one of the most promising compounds in that series exhibited an IC50 value of 3.3 µM against promastigotes mdpi.comnih.gov. While direct studies on this compound are lacking, the activity of these related dimethoxy-substituted compounds suggests it may also possess antileishmanial properties. Research on other chalcone derivatives has identified Leishmania arginase as a potential target, an enzyme crucial for the parasite's growth and survival nih.gov.

Antifungal Properties (e.g., anti-Candida activity)

Chalcone derivatives have been investigated for their antifungal properties, particularly against opportunistic pathogens like Candida species. However, studies have shown variable efficacy. For example, one study evaluating a series of chalcone derivatives found that none of the tested compounds showed positive results against Candida albicans nih.govnih.gov. In contrast, other research on novel trifluoromethyl and trifluoromethoxy substituted chalcones demonstrated that some derivatives exhibited moderate to potent activity against C. albicans mdpi.com. Another study on imidazole-chalcones reported several derivatives with potent activity against various Candida species, with some showing MIC50 values as low as 0.78 µg/mL against C. krusei mdpi.com. Specific minimum inhibitory concentration (MIC) values for this compound against Candida species have not been documented in the available literature.

Antibacterial Spectrum of Activity

The antibacterial potential of chalcones has been explored against a range of both Gram-positive and Gram-negative bacteria. Studies on heterocyclic chalcone analogues have demonstrated strong activities against both susceptible and resistant Staphylococcus aureus strains mdpi.com. For instance, some newly synthesized chalcones exhibited significant anti-MRSA (methicillin-resistant Staphylococcus aureus) activity with MIC values ranging from 25-200 μg/ml nih.gov. The antimicrobial action of chalcones is thought to occur through different mechanisms than conventional antibiotics, making them interesting candidates for overcoming drug resistance researchgate.net. While a comprehensive antibacterial spectrum for this compound is not available, the broad activity of the chalcone class suggests its potential as an antibacterial agent.

Other Investigated Pharmacological Activities

Beyond its antimicrobial and antiparasitic potential, this compound and its derivatives have been primarily investigated for their antiproliferative effects against cancer cells.

A significant body of research has focused on the synthesis and evaluation of 2',5'-dimethoxychalcone derivatives as potential anticancer agents. These compounds have demonstrated significant cytotoxic effects against various human cancer cell lines.

| Compound | Cell Line | Activity | Reported IC50/Effect |

|---|---|---|---|

| 2'-hydroxy-2″,5″-dimethoxychalcone | Canine lymphoma and leukemia cell lines | Antiproliferative | Among the most effective in the series |

| 2',5'-dimethoxychalcone derivatives | NTUB1 (human bladder cancer) | Cytotoxic | Significant cytotoxic effect |

| 2',5'-dimethoxychalcone derivatives | PC3 (human prostate cancer) | Cytotoxic | Significant cytotoxic effect |

| Indolyl chalcone derivative of 3,4,5-trimethoxyacetophenone | Colorectal and prostatic cancer cells | Antiproliferative | IC50 < 50 nM |

Notably, 2'-hydroxy-2″,5″-dimethoxychalcone was identified as one of the most effective compounds in a study on canine lymphoma and leukemia cell lines, where it induced apoptosis and triggered DNA damage nih.gov. Furthermore, a series of novel 2',5'-dimethoxychalcone derivatives exhibited significant cytotoxic effects against human bladder (NTUB1) and prostate (PC3) cancer cell lines nih.gov. The mechanism of action for some of these derivatives has been linked to the inhibition of tubulin polymerization, a critical process for cell division nih.gov. This suggests that 2',5'-dimethoxychalcone derivatives could act as microtubule-targeted anticancer agents nih.gov.

Antidiabetic Potential (e.g., α-glucosidase and α-amylase inhibition)

One of the key therapeutic strategies for managing type 2 diabetes mellitus is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. By slowing down the digestion of carbohydrates, these inhibitors can help to control postprandial hyperglycemia. The chalcone scaffold has been a subject of interest in the development of potential antidiabetic agents, with numerous studies evaluating various derivatives for their inhibitory effects on these enzymes. idhealthscience.com The substitution patterns on the aromatic rings of the chalcone structure are known to significantly influence their biological activity. nih.gov

Despite the broad interest in chalcones as potential antidiabetic agents, specific studies detailing the in vitro or in vivo inhibitory activity of this compound against α-glucosidase and α-amylase are not prominently available in the reviewed scientific literature. Consequently, no specific data on its inhibitory concentrations (IC50) or detailed molecular mechanisms in the context of antidiabetic potential can be provided at this time.

Antiviral Effects

Chalcones and their derivatives have been widely investigated for their pharmacological activities, including potent antiviral effects against a range of viruses. nih.gov The antiviral mechanisms of chalcones are diverse and can involve the inhibition of various viral enzymes and processes essential for replication. nih.govresearchgate.net Research has shown that specific substitutions on the chalcone framework are critical for antiviral efficacy. For instance, compounds such as 4'-ethoxy-2'-hydroxy-4,6'-dimethoxychalcone have been noted for their activity against rhinoviruses. nih.gov Similarly, other derivatives have been explored for activity against viruses like tobacco mosaic virus, HIV, and coronaviruses. researchgate.netrsc.orgmdpi.com

However, a detailed investigation of the specific antiviral activity of this compound is not extensively documented in the available research. While related compounds like 2',5'-dimethoxy-4',6'-dihydroxychalcone have been isolated and studied for other biological properties, specific findings regarding the antiviral spectrum or molecular targets of this compound are not specified in the reviewed literature. nih.gov Therefore, no detailed research findings or data on its antiviral effects can be presented.

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary strategy for the symptomatic treatment of Alzheimer's disease. mdpi.comresearchgate.net The flexible structure of the chalcone scaffold has made it an attractive template for designing new AChE inhibitors. mdpi.com Studies on various chalcone derivatives have demonstrated that modifications to the aryl rings can lead to significant inhibitory activity. For example, the introduction of moieties such as benzylamino groups has been explored to enhance interactions with the active site of the AChE enzyme. mdpi.com

While the general class of chalcones is recognized for its potential in developing novel acetylcholinesterase inhibitors, specific research data on the AChE inhibitory activity of this compound is not available in the reviewed scientific literature. As such, details regarding its potency (e.g., IC50 value) or its specific binding interactions with the acetylcholinesterase enzyme cannot be provided.

Structure Activity Relationship Sar Studies of Dimethoxy Chalcones

Influence of Methoxy (B1213986) Group Position on Biological Activity

The position of methoxy groups on the A and B rings of the chalcone (B49325) structure significantly modulates its biological effects, including antifungal, antibacterial, and antiproliferative activities. nih.gov Generally, chalcones with methoxy groups on ring A tend to exhibit more potent biological activities compared to those with substitutions on ring B. nih.gov

A study comparing two series of regioisomeric methoxychalcones revealed that those with methoxy groups on ring A (Series I) were more potent as antifungal, antibacterial, and antiproliferative agents. nih.gov For instance, 3'-methoxychalcone has demonstrated anti-Pseudomonas activity, while 2',5'-dimethoxychalcone showed potent antiproliferative effects against various cancer cell lines. nih.gov In contrast, the presence of methoxy groups on ring A can sometimes reduce activity against certain bacterial species like M. luteus and B. subtilis. mdpi.com This suggests that the influence of methoxy group positioning is highly dependent on the specific biological target.

Furthermore, the number and arrangement of methoxy groups play a crucial role. For example, 3',4',5'-trimethoxychalcone exhibited potent antifungal activity, being eight times more potent than the reference drug fluconazole (B54011) against Candida krusei. nih.gov This highlights that a higher degree of methoxylation on ring A can enhance specific biological activities. Computational studies have also supported these findings, indicating that the position of the methoxy group influences the nonlinear optical (NLO) properties of chalcones, with the para-position on the phenyl ring generally leading to a higher response. researchgate.net

Impact of 2',5'-Dimethoxy Substitution Pattern

The 2',5'-dimethoxy substitution pattern on ring A has been a particular focus of research, leading to the development of derivatives with significant biological activities, most notably as anticancer agents. ntu.edu.twnih.gov A series of novel 2',5'-dimethoxychalcone derivatives were synthesized and evaluated for their cytotoxicity against human bladder and prostate cancer cell lines. ntu.edu.twnih.gov Many of these derivatives exhibited significant cytotoxic effects. ntu.edu.twnih.gov

Specifically, compounds with a 4-carbamoyl moiety on the B-ring showed potent inhibitory effects on the growth of these cancer cells. ntu.edu.twnih.gov Further investigation revealed that these compounds can induce cell cycle arrest and apoptosis, suggesting a mechanism of action that targets microtubule polymerization. ntu.edu.twnih.gov For instance, one derivative was found to increase the level of α-tubulin in the polymerized microtubule fraction, similar to the action of paclitaxel. ntu.edu.twnih.gov

The antiproliferative effect of 2',5'-dimethoxychalcone has been observed against cervix, skin, and breast cancer cell lines, with IC50 values in the low micromolar range. nih.gov This underscores the importance of the 2',5'-dimethoxy scaffold as a promising starting point for the design of new anticancer drugs.

Role of Hydroxyl and Other Substituents on A and B Rings

The presence and position of hydroxyl groups, often in combination with methoxy groups, are critical determinants of a chalcone's biological profile. nih.gov Hydroxyl groups are key moieties that can enhance the antioxidant activity of chalcones. nih.gov For instance, the antioxidant activity of chalcones with one or two hydroxyl groups on ring B increases in the order of 2-OH < 3-OH << 4-OH << 3,4-di-OH. nih.gov The 3,4-dihydroxy substitution pattern on ring B is considered optimal for high antioxidant activity. nih.gov

In some cases, the conversion of a hydroxyl group to a methoxy group can lead to a decrease in biological activity in vitro. nih.gov However, for antitumor activity, the presence of methoxy substitutions on the aromatic ring is often positively correlated with increased potency. nih.gov

The interplay between hydroxyl and methoxy groups is complex. For example, in flavanones derived from chalcones, the presence of a hydroxyl group on ring B was found to increase its inhibitory effect on butyrylcholinesterase compared to a methoxy group at the same position. mdpi.com The relative position of hydroxyl and methoxy groups can be more important than the total number of hydroxyl groups. mdpi.com

Other substituents also play a significant role. For example, the introduction of a 4-carbamoyl moiety to 2',5'-dimethoxychalcone derivatives enhanced their anticancer activity. ntu.edu.twnih.gov The nature of these substituents, whether electron-donating or electron-withdrawing, can dramatically alter the biological properties of the chalcone.

Effect of Halogenation and Electron-Withdrawing Groups

The introduction of halogens and other electron-withdrawing groups (EWGs) onto the chalcone framework is a common strategy to enhance biological activity. nih.gov Halogenation, in particular, has been shown to significantly impact the inhibitory properties of chalcones against enzymes like monoamine oxidase-B (MAO-B). nih.gov

Structure-activity relationship (SAR) studies of halogenated dimethoxy-chalcones revealed that the type and position of the halogen atom on the B ring are crucial for MAO-B inhibition. nih.gov For instance, a chlorine group at the ortho position of the phenyl B ring resulted in a stronger MAO-B inhibitory effect. nih.gov The presence of various halogen atoms like fluorine, bromine, and chlorine on either ring A or B of the chalcone moiety has been associated with highly selective MAO-B inhibition. nih.gov

Electron-withdrawing groups, in general, can enhance the anti-inflammatory activity of chalcones. nih.gov This is attributed to the electrophilic character of the Michael acceptor in the chalcone structure, which is influenced by the presence of EWGs. nih.gov The introduction of a trifluoromethyl group, a strong EWG, in ring B, combined with a 3,4,5-trimethoxy substitution in ring A, has resulted in chalcones with strong antiproliferative effects against cancer cells. nih.gov

Correlation between Structural Features and Specific Biological Mechanisms

The diverse biological activities of chalcones are intrinsically linked to their structural features, which dictate their interactions with specific molecular targets. The α,β-unsaturated carbonyl system is a key pharmacophore responsible for many of the observed biological effects, including anti-inflammatory, anticancer, and antimicrobial activities. nih.govacs.org

For instance, the anticancer activity of 2',5'-dimethoxychalcone derivatives has been linked to their ability to target microtubules. ntu.edu.twnih.gov These compounds can induce tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. ntu.edu.twnih.gov This mechanism is similar to that of the well-known anticancer drug, paclitaxel. ntu.edu.twnih.gov

The anti-inflammatory properties of chalcones are often attributed to their ability to suppress the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. nih.gov SAR studies have shown that even simple chalcone structures can exhibit potent NF-κB inhibitory activity, and this activity often correlates with their cytotoxic effects on cancer cells. nih.gov

The antioxidant activity of chalcones is strongly influenced by the presence and position of hydroxyl groups, which can scavenge free radicals. nih.govnih.gov The ability of chalcones to act as Michael acceptors, facilitated by electron-withdrawing groups, is another important feature that contributes to their biological activity, particularly in the context of enzyme inhibition. nih.gov

Stereochemical Considerations and Isomeric Activity Profiles

Chalcones possess a double bond in the α,β-unsaturated carbonyl system, which allows for the existence of cis and trans geometric isomers. The trans isomer is generally the more thermodynamically stable and is the form most commonly studied for biological activity. nih.gov The specific stereochemistry of the chalcone can significantly influence its interaction with biological targets and, consequently, its activity profile.

While the majority of research has focused on the more stable trans-chalcones, the potential for differential activity between cis and trans isomers warrants further investigation. The three-dimensional arrangement of the aromatic rings and the enone linker is critical for fitting into the binding sites of target proteins. Any change in this spatial arrangement, as would occur between isomers, could lead to a significant alteration in biological efficacy.

The flexibility of the chalcone backbone also allows for different conformations, which can be influenced by the substitution patterns on the aromatic rings. These conformational preferences can affect the molecule's ability to adopt the optimal orientation for binding to a specific biological target. Therefore, a comprehensive understanding of the stereochemical and conformational aspects of chalcones is essential for the rational design of more potent and selective therapeutic agents.

Interactive Data Table of 2',5'-Dimethoxy Chalcone Derivatives and their Biological Activities

| Compound | B-Ring Substituent | Cancer Cell Line | Activity | Reference |

| 13 | 4-carbamoyl | NTUB1 (bladder), PC3 (prostate) | Potent growth inhibition, G1/S/G2/M phase arrest, apoptosis | ntu.edu.tw, nih.gov |

| 17 | 4-carbamoyl | NTUB1 (bladder), PC3 (prostate) | Potent growth inhibition, G1/G2/M phase arrest, apoptosis, tubulin polymerization | ntu.edu.tw, nih.gov |

| 21 | (Structure not specified) | NTUB1 (bladder), PC3 (prostate) | No significant cytotoxic effect | ntu.edu.tw, nih.gov |

| 2',5'-Dimethoxychalcone | Unsubstituted | C-33A (cervix), A-431 (skin), MCF-7 (breast) | Potent antiproliferative effect (IC50: 7.7-9.2 µM) | nih.gov |

Q & A

Q. What are the standard synthetic routes for 2',5'-dimethoxy chalcone, and how can reaction conditions be optimized for higher yields?

The Claisen-Schmidt condensation is the primary method for synthesizing this compound. This involves reacting 2,5-dimethoxyacetophenone with benzaldehyde derivatives under basic catalysis (e.g., KOH/NaOH in methanol or ethanol). Key optimization strategies include:

- Catalyst selection : KOH in ethanol achieves higher yields (~84%) compared to NaOH due to better solubility .

- Reaction time and temperature : Reflux for 4–24 hours at 75–80°C maximizes product formation .

- Solvent choice : Ethanol is preferred for its balance of polarity and boiling point, though methanol may accelerate condensation .

Post-synthetic deprotection (e.g., using BBr₃ to remove methoxy groups) requires strict temperature control (−78°C to room temperature) to avoid side reactions .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound derivatives?

Structural confirmation requires a multi-technique approach:

- ¹H/¹³C NMR : Identifies methoxy protons (δ 3.8–4.0 ppm) and α,β-unsaturated ketone protons (δ 6.8–7.8 ppm). Aromatic splitting patterns distinguish substitution positions .

- FTIR : Confirms carbonyl stretching (ν ~1650 cm⁻¹) and C=C stretching (ν ~1600 cm⁻¹) .

- GC-MS/HPLC : Validates purity (>95%) and molecular ion peaks (e.g., m/z 270.28 for this compound) .

- X-ray crystallography : Resolves π-π stacking and hydrogen-bonding interactions in crystalline forms .

Q. What are the primary biological activities reported for this compound in preclinical studies?

Key activities include:

- Antimalarial : IC₅₀ values of 1–10 μM against Plasmodium falciparum via falcipain-2 inhibition, validated by molecular docking .

- Anticancer : Apoptosis induction in MCF-7 cells (IC₅₀ ~15 μM) through ROS generation .

- Antioxidant/anti-inflammatory : Scavenges free radicals (EC₅₀ ~20 μM) and suppresses COX-2 expression .

- Nonlinear optical (NLO) properties : High hyperpolarizability (β ~10⁻³⁰ esu) for photonic applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Contradictions often arise from structural variations or assay conditions. Methodological solutions include:

- Standardized bioassays : Use identical parasite strains (e.g., P. falciparum 3D7) or cell lines to minimize variability .

- SAR analysis : Compare substituent effects (e.g., alkoxy vs. hydroxyl groups) on activity. For example, 2',5'-dimethoxy derivatives show higher antimalarial activity than hydroxylated analogs due to increased hydrophobicity .

- Mechanistic studies : Combine enzyme inhibition assays (e.g., falcipain-2) with transcriptomic profiling to identify off-target effects .